2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide
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Overview
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide is a complex organic compound with a unique structure that includes a thieno-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include thieno derivatives and chlorophenyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its applications may include the creation of advanced polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno-thiadiazine derivatives and related heterocyclic compounds. Examples include:
- Thieno(3,4-e)-1,2,4-thiadiazine derivatives
- Chlorophenyl-substituted heterocycles
- Ethyl-substituted heterocycles
Uniqueness
The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((4-chlorophenyl)methyl)-4-ethyl-, 1,1-dioxide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
214916-35-5 |
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Molecular Formula |
C14H13ClN2O3S2 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-ethyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C14H13ClN2O3S2/c1-2-16-12-8-21-9-13(12)22(19,20)17(14(16)18)7-10-3-5-11(15)6-4-10/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
RZSIHHXGKKLMAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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